molecular formula C19H16ClNO2S2 B2562909 (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide CAS No. 1798410-15-7

(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide

Cat. No.: B2562909
CAS No.: 1798410-15-7
M. Wt: 389.91
InChI Key: HPRDAJAMFFIQRJ-VMPITWQZSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H16ClNO2S2 and its molecular weight is 389.91. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Material Applications

  • Thiophene derivatives are pivotal in the development of novel organic materials, offering potential applications in electronics and photonics. The incorporation of thiophene moieties in electrophilic reactions, as demonstrated by Yang et al. (2000), has led to the creation of long-chain esters with remote functional groups, underlining the versatility of thiophene compounds in synthesizing materials with specific properties (Yang, Nandy, Selvakumar, & Fang, 2000).

Antipathogenic Activity

  • Thiourea derivatives, containing thiophene rings, have been explored for their antipathogenic properties, demonstrating significant activity against bacterial strains. Limban et al. (2011) synthesized and characterized various acylthioureas, showcasing their potential as antimicrobial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Corrosion Inhibition

  • The application of thiophene-based polymers as corrosion inhibitors has been investigated, highlighting their efficacy in protecting metals in acidic environments. Baskar et al. (2014) studied photo-cross-linkable polymers derived from thiophene acrylates, demonstrating their role as highly efficient corrosion inhibitors for mild steel in hydrochloric acid, through both experimental and theoretical approaches (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Herbicidal Activity

  • The synthesis of 2-cyanoacrylates containing thiophene groups has led to the discovery of compounds with promising herbicidal activities. Wang et al. (2004) reported that such compounds exhibit good herbicidal properties, indicating their potential use in agricultural applications (Wang, Li, Li, & Huang, 2004).

Polymerization Kinetics

  • Studies on the polymerization kinetics of thiophene derivatives offer insights into the mechanisms underlying the formation of polymeric materials with desirable properties. Cho et al. (1999) investigated the polymerization kinetics of a thiophene dichloride, contributing to the understanding of polymer formation processes and their potential industrial applications (Cho, Kim, Kim, & Kim, 1999).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c20-16-4-2-1-3-13(16)5-8-18(22)21-11-15-6-7-17(25-15)19(23)14-9-10-24-12-14/h1-10,12,19,23H,11H2,(H,21,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRDAJAMFFIQRJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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